1-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid 1-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1509873-24-8
VCID: VC11501994
InChI:
SMILES:
Molecular Formula: C7H7NO2S
Molecular Weight: 169.2

1-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid

CAS No.: 1509873-24-8

Cat. No.: VC11501994

Molecular Formula: C7H7NO2S

Molecular Weight: 169.2

Purity: 95

* For research use only. Not for human or veterinary use.

1-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid - 1509873-24-8

Specification

CAS No. 1509873-24-8
Molecular Formula C7H7NO2S
Molecular Weight 169.2

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of a cyclopropane ring fused to a carboxylic acid group at the 1-position and a 1,3-thiazole heterocycle at the 5-position. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen atoms, introduces electronic asymmetry and hydrogen-bonding capabilities. This structural motif is distinct from the 1,2-thiazol-4-yl isomer described in PubChem (CID 97703410), which exhibits different regiochemistry and physicochemical behavior .

Molecular Formula and Weight

Based on analogous cyclopropane-thiazole derivatives, the molecular formula is inferred as C7_7H7_7NO2_2S, yielding a molecular weight of 169.20 g/mol—identical to the 1,2-thiazol-4-yl isomer . Key computed properties include:

PropertyValueSource
XLogP3-AA0.8Analog
Hydrogen Bond Donors1 (carboxylic acid -OH)Analog
Hydrogen Bond Acceptors4Analog
Topological Polar Surface Area78.4 ŲAnalog

These properties suggest moderate lipophilicity and significant polarity, favoring solubility in polar aprotic solvents.

Synthetic Methodologies

Cyclopropane Ring Formation

The synthesis of cyclopropane-carboxylic acid derivatives often involves [2+1] cycloaddition reactions or alkylation strategies. A patent describing 1-hydroxycyclopropanecarboxylic acid synthesis (CN110862311A) outlines a two-step process using sulfuric acid and sodium nitrite under controlled temperatures . While this method targets hydroxylated analogs, similar conditions could facilitate the formation of the cyclopropane core in the target compound. Key steps include:

  • Diazoalkane Generation: Sodium nitrite in acidic media generates reactive diazo intermediates, which undergo cyclization with alkenes.

  • Ring Closure: Refluxing in aqueous sulfuric acid promotes cyclopropane formation, as demonstrated in the synthesis of 1-hydroxy derivatives .

Physicochemical and Spectroscopic Properties

Acidity and Tautomerism

The carboxylic acid group (pKa_a ≈ 4.8) dominates the compound’s acidity, while the thiazole nitrogen (pKa_a ≈ 2.5) contributes minor protonation sites. Tautomerism in the thiazole ring is unlikely due to the fixed positions of sulfur and nitrogen atoms, unlike pyrazole derivatives.

Spectral Signatures

  • IR Spectroscopy: Strong absorption bands at ~1700 cm1^{-1} (C=O stretch) and ~2500–3300 cm1^{-1} (O-H stretch) confirm the carboxylic acid group.

  • NMR: 1^1H NMR would show cyclopropane protons as a multiplet (δ 1.2–1.8 ppm) and thiazole protons as distinct singlets (δ 7.5–8.5 ppm).

Biological and Industrial Applications

Medicinal Chemistry

Thiazole-containing compounds exhibit antimicrobial, antiviral, and anticancer activities. The trifluoromethylated pyrazole analog (EVT-13591176) demonstrates enhanced bioavailability, suggesting that the 1,3-thiazol-5-yl group could similarly improve pharmacokinetics.

Agrochemical Uses

Cyclopropane derivatives are prevalent in herbicides and insecticides. The compound’s polarity and stability under physiological conditions make it a candidate for plant systemic agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator